2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide
CAS No.: 1060330-86-0
Cat. No.: VC11926047
Molecular Formula: C15H14ClFN2O3S
Molecular Weight: 356.8 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide - 1060330-86-0](/images/structure/VC11926047.png)
Specification
CAS No. | 1060330-86-0 |
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Molecular Formula | C15H14ClFN2O3S |
Molecular Weight | 356.8 g/mol |
IUPAC Name | 2-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide |
Standard InChI | InChI=1S/C15H14ClFN2O3S/c1-18-15(20)8-10-2-4-11(5-3-10)19-23(21,22)12-6-7-14(17)13(16)9-12/h2-7,9,19H,8H2,1H3,(H,18,20) |
Standard InChI Key | AIGZSDXMLXIKNL-UHFFFAOYSA-N |
SMILES | CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Canonical SMILES | CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
The systematic IUPAC name, 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide, reflects its core structure:
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A 3-chloro-4-fluorobenzenesulfonamide group, where the sulfonamide (–SO₂NH–) bridges the substituted benzene ring to a phenyl group.
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An N-methylacetamide side chain (–CH₂CONHCH₃) attached to the para position of the bridging phenyl group.
The molecular formula is C₁₅H₁₄ClFN₂O₃S, with a molecular weight of 368.8 g/mol. The presence of electronegative substituents (Cl, F) and polar functional groups (sulfonamide, acetamide) influences its reactivity and solubility .
Spectroscopic and Crystallographic Data
While crystallographic data for this compound are unavailable, related sulfonamides exhibit characteristic infrared (IR) absorption bands:
X-ray diffraction studies of similar molecules, such as N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide, reveal planar sulfonamide groups and dihedral angles between aromatic rings influenced by steric and electronic effects .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide likely involves a multi-step process:
Step 1: Sulfonamide Formation
3-Chloro-4-fluorobenzenesulfonyl chloride reacts with 4-aminophenylacetamide under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
Step 2: N-Methylation
The acetamide nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
Step 3: Purification
Crystallization from solvents like ethyl acetate or methanol yields the pure product .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 3- and 4-positions on the benzene ring requires controlled reaction conditions .
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Byproduct Mitigation: Unreacted sulfonyl chloride or over-methylation products must be removed via column chromatography .
Physicochemical Properties
The compound’s low aqueous solubility is attributed to its hydrophobic aromatic rings, while polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with sulfonamide and acetamide groups .
Pharmacological and Biological Activity
Mechanism of Action
Sulfonamide derivatives are known for their enzyme inhibitory properties. For example:
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Kinase Inhibition: Analogous compounds, such as Lapatinib intermediates, target epidermal growth factor receptors (EGFR) with IC₅₀ values in the nanomolar range .
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Antibacterial Activity: Sulfonamides disrupt folate synthesis in bacteria, though this compound’s specificity remains unconfirmed .
Preclinical Studies
While direct data are lacking, structurally similar molecules exhibit:
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Anticancer Activity: Inhibition of tumor cell proliferation in vitro (e.g., IC₅₀ = 10–100 nM against breast cancer lines) .
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Anti-inflammatory Effects: Suppression of COX-2 in murine models .
Industrial and Research Applications
Pharmaceutical Development
This compound may serve as:
Material Science
Sulfonamides are explored as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume